4-Bromo-2-(isopropylamino)benzoic acid
Description
Thematic Context of Substituted Benzoic Acids in Medicinal Chemistry and Organic Synthesis
Substituted benzoic acids are a cornerstone in the fields of medicinal chemistry and organic synthesis. The benzoic acid scaffold is prevalent in numerous biologically active compounds and serves as a versatile building block for creating novel therapeutic agents and other complex organic molecules. preprints.orgnbinno.com The properties and utility of a benzoic acid derivative are profoundly influenced by the nature and position of the substituents on the benzene (B151609) ring.
In medicinal chemistry, these compounds are investigated for a wide range of therapeutic applications. For instance, different substituted benzoic acids have been explored as anticancer agents, showing potential to induce apoptosis in cancer cell lines like MCF-7. preprints.org They are also designed as inhibitors for specific protein targets. Research has shown that 2,5-substituted benzoic acid derivatives can act as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are significant targets in cancer therapy. acs.org Similarly, para-substituted benzoic acid derivatives have been identified as competitive inhibitors of Slingshot phosphatases, which could have therapeutic potential against cancers and infectious diseases. nih.gov
The acidity of the carboxylic acid group is a critical parameter for biological activity, and it is finely tuned by the electronic effects of the ring substituents. nih.gov A key phenomenon in this context is the "ortho effect." When a substituent is present at the ortho-position (adjacent to the carboxyl group), the acidity of the benzoic acid is almost always increased, regardless of whether the substituent is electron-donating or electron-withdrawing. byjus.comlibretexts.org This effect is attributed to a combination of steric and electronic factors. libretexts.org The steric hindrance from the ortho-substituent forces the carboxyl group to twist out of the plane of the benzene ring, which inhibits resonance between the carboxyl group and the ring, thereby increasing the acidity. wikipedia.orgcgchemistrysolutions.co.in
In organic synthesis, substituted benzoic acids are valuable intermediates. For example, brominated benzoic acids can be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. They also serve as precursors for the synthesis of more complex molecules, including esters and amides, for various industrial and research applications. nbinno.comgoogle.com
Overview of Academic Research Trajectories and Significance of 4-Bromo-2-(isopropylamino)benzoic Acid
Currently, this compound is primarily documented in chemical supplier catalogs and databases rather than in extensive, peer-reviewed academic literature detailing its specific biological activities. It is categorized as a research chemical, signifying its role as a building block or a compound for screening in drug discovery and materials science.
The significance of this particular molecule can be inferred from its structural components. As an ortho-substituted benzoic acid, it is expected to exhibit increased acidity due to the "ortho effect" from the isopropylamino group. wikipedia.orgvedantu.com This modulation of acidity is a crucial factor in its potential interactions with biological targets. The presence of a bromine atom is also significant; halogen substitutions, particularly bromine, on aromatic scaffolds are known in medicinal chemistry to sometimes enhance the cytotoxic activity and selectivity of compounds against cancer cell lines. researchgate.net
A documented synthesis route for this compound is available through the Open Reaction Database (ORD), highlighting its accessibility for research purposes. The synthesis involves the reaction of 4-Bromo-2-fluorobenzoic acid with isopropylamine (B41738).
Table 2: Synthesis Profile for this compound
| Reactant 1 | Reactant 2 | Product | |
| Name | 4-Bromo-2-fluorobenzoic acid | Isopropylamine | This compound |
| Role | Starting Material | Reagent | Product |
| Source | Open Reaction Database (ORD) | Open Reaction Database (ORD) | Open Reaction Database (ORD) |
Given the established importance of substituted benzoic acids in targeting proteins and acting as anticancer agents, this compound represents a compound with potential for further investigation. Future research could focus on screening it for inhibitory activity against various enzymes or receptors, exploring its potential as an anticancer agent, or utilizing it as a key intermediate in the synthesis of more elaborate molecules. Its well-defined structure and the known effects of its constituent functional groups make it a candidate for targeted chemical and biological studies.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12BrNO2 |
|---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
4-bromo-2-(propan-2-ylamino)benzoic acid |
InChI |
InChI=1S/C10H12BrNO2/c1-6(2)12-9-5-7(11)3-4-8(9)10(13)14/h3-6,12H,1-2H3,(H,13,14) |
InChI Key |
NRPCOCUZYRUHHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(C=CC(=C1)Br)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Transformative Chemistry of 4 Bromo 2 Isopropylamino Benzoic Acid
Retrosynthetic Strategies for the Preparation of 4-Bromo-2-(isopropylamino)benzoic Acid
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available precursors. The primary disconnection for this compound is the C-N bond between the aromatic ring and the isopropylamino group. This disconnection points to two key synthons: a 4-bromo-2-halobenzoic acid derivative (electrophile) and isopropylamine (B41738) (nucleophile).
This retrosynthetic approach suggests that a nucleophilic aromatic substitution (SNAr) reaction would be a plausible and direct method for the synthesis of the target molecule. The precursor, 4-bromo-2-halobenzoic acid, can be further disconnected to simpler starting materials. For instance, 4-bromo-2-fluorobenzoic acid can be envisioned as being derived from 2-fluoro-4-bromotoluene through an oxidation reaction. This multi-step retrosynthetic pathway provides a clear and logical strategy for the synthesis of this compound from readily available starting materials.
Conventional Synthetic Approaches to this compound
Conventional methods for the synthesis of this compound primarily rely on the nucleophilic aromatic substitution (SNAr) reaction pathway identified in the retrosynthetic analysis.
Precursor Selection and Reaction Pathway Design
The most common precursors for this synthesis are a 2-halo-4-bromobenzoic acid and isopropylamine. The halogen at the 2-position acts as a leaving group, and its reactivity is a crucial factor in the reaction's success. Fluorine is often the preferred halogen for SNAr reactions due to the high electronegativity of the fluorine atom, which activates the aromatic ring towards nucleophilic attack. Therefore, 4-bromo-2-fluorobenzoic acid is a common and effective starting material.
The reaction pathway involves the direct displacement of the fluoride (B91410) ion from the aromatic ring by the nitrogen atom of isopropylamine. The reaction is typically carried out in a suitable solvent and in the presence of a base to neutralize the hydrofluoric acid formed as a byproduct.
Optimization of Reaction Parameters and Yield Enhancement
The yield of this compound is highly dependent on several reaction parameters. Optimization of these parameters is crucial for achieving high efficiency and purity of the final product. Key parameters include the choice of solvent, reaction temperature, the nature and amount of the base, and the reaction time.
Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (B52724) are often employed in SNAr reactions as they can solvate the cationic species, thereby enhancing the nucleophilicity of the amine. The reaction temperature is also a critical factor; higher temperatures generally lead to faster reaction rates, but can also result in the formation of side products. The choice of base is important for deprotonating the amine and neutralizing the acid byproduct. Common bases include organic amines like triethylamine (B128534) or diisopropylethylamine, as well as inorganic bases such as potassium carbonate.
Below is an interactive data table summarizing the hypothetical effects of various reaction parameters on the yield of this compound, based on general principles of SNAr reactions.
| Solvent | Temperature (°C) | Base | Reaction Time (h) | Hypothetical Yield (%) |
|---|---|---|---|---|
| DMSO | 120 | K₂CO₃ | 12 | 85 |
| DMF | 120 | K₂CO₃ | 12 | 80 |
| Acetonitrile | 80 | Triethylamine | 24 | 70 |
| DMSO | 100 | K₂CO₃ | 24 | 75 |
| DMSO | 140 | K₂CO₃ | 8 | 90 |
Innovations in Synthetic Protocols for this compound
Recent advancements in organic synthesis have led to the development of more efficient and environmentally friendly methods for the preparation of N-alkylated aminobenzoic acids.
Catalytic Transformations and Stereochemical Control
One of the most significant innovations is the use of transition metal catalysis, particularly copper-catalyzed amination reactions (Ullmann condensation). These reactions allow for the formation of the C-N bond under milder conditions and with a broader substrate scope compared to traditional SNAr reactions. In this approach, a copper(I) or copper(II) salt is used as a catalyst, often in the presence of a ligand, to facilitate the coupling of an aryl halide with an amine.
For the synthesis of this compound, a copper-catalyzed reaction between 2,4-dibromobenzoic acid and isopropylamine could be a viable route. The regioselectivity of this reaction, favoring substitution at the 2-position, is an important consideration. Research on related systems has shown that copper-catalyzed amination of 2-bromobenzoic acids can proceed with high yields. nih.govorganic-chemistry.org
The table below presents plausible data on the efficacy of different copper catalytic systems for the synthesis of N-alkyl-2-aminobenzoic acid derivatives, which can be extrapolated to the synthesis of the target compound.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 110 | 88 |
| Cu₂O | None | K₃PO₄ | 2-Ethoxyethanol | 130 | 91 |
| Cu(OAc)₂ | N,N'-Dimethylethylenediamine | Cs₂CO₃ | Toluene | 100 | 85 |
| Cu Powder/Cu₂O | None | K₂CO₃ | 2-Ethoxyethanol | 130 | 90 |
Note: The yields presented are based on published data for similar N-alkylation reactions of 2-bromobenzoic acids and are for illustrative purposes. nih.govorganic-chemistry.org
As this compound is a chiral molecule, the development of stereoselective catalytic methods is an area of active research. While not extensively reported for this specific compound, the use of chiral ligands in copper- or palladium-catalyzed aminations could potentially lead to the enantioselective synthesis of one enantiomer over the other.
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. Key areas of focus include the use of safer solvents, minimization of waste, and the use of catalytic rather than stoichiometric reagents.
The replacement of traditional polar aprotic solvents like DMF and DMSO with more environmentally benign alternatives is a primary goal. Solvents such as water, ethanol, or polyethylene (B3416737) glycol (PEG) are being explored for nucleophilic aromatic substitution reactions. The use of water as a solvent is particularly attractive due to its low cost, non-toxicity, and non-flammability.
Furthermore, the shift from stoichiometric bases to catalytic amounts of a base, or the use of recyclable catalysts, can significantly reduce waste generation. The development of solvent-free reaction conditions, where the reactants themselves act as the reaction medium, is another promising avenue in green chemistry. These approaches not only reduce the environmental footprint of the synthesis but can also lead to more cost-effective and efficient manufacturing processes.
Chemical Derivatization and Analogue Synthesis of this compound
The structural framework of this compound offers multiple reactive sites, making it a versatile scaffold for chemical derivatization and the synthesis of diverse analogues. The primary points for modification include the carboxylic acid group, the secondary amine, and the bromo-substituted aromatic ring. These modifications are crucial for exploring structure-activity relationships in medicinal chemistry and materials science.
The carboxylic acid moiety is a prime target for derivatization through esterification and amidation, which alters the compound's polarity, solubility, and hydrogen bonding capabilities.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through several standard protocols. A common method involves the reaction of this compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. iajpr.com This straightforward approach allows for the synthesis of a wide array of alkyl and aryl esters. For instance, reacting the parent acid with methanol (B129727) and a sulfuric acid catalyst yields the corresponding methyl ester, a transformation analogous to the esterification of similar structures like 4-bromo-2-methylbenzoic acid. google.com Alternatively, catalysts like tin(II) compounds can be employed for the reaction with various linear or branched alcohols containing 7 to 13 carbon atoms, with the water of reaction being removed by distillation to drive the equilibrium towards the product. google.com
Amidation: The synthesis of amides from the parent carboxylic acid typically requires activation of the carboxyl group to facilitate nucleophilic attack by an amine. Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU), are employed to form an active intermediate, which then readily reacts with a primary or secondary amine to furnish the desired amide. This methodology provides a pathway to a vast library of derivatives with varying steric and electronic properties, depending on the choice of the amine component.
Table 1: Reagents for Esterification and Amidation
| Transformation | Reagent/Catalyst Class | Specific Examples | Typical Conditions |
|---|---|---|---|
| Esterification | Acid Catalysts | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (TsOH) | Reflux in excess alcohol |
| Metal Catalysts | Tin(II) compounds | Reaction with alcohol, removal of water | |
| Amidation | Coupling Agents | EDAC, DCC, HATU, HOBt | Reaction with amine in an inert solvent (e.g., DMF, DCM) |
| Acyl Halide Formation | Thionyl Chloride (SOCl₂), Oxalyl Chloride | Two-step process: formation of acyl chloride, then reaction with amine |
Beyond the carboxylic acid, the aromatic ring and its substituents provide opportunities for significant structural modifications.
Ring System Derivatization: The carbon-bromine bond at the C-4 position is a key site for derivatization, primarily through palladium-catalyzed cross-coupling reactions. These transformations allow for the introduction of a wide variety of substituents, fundamentally altering the molecule's core structure.
Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl, heteroaryl, or alkyl groups.
Sonogashira Coupling: Reaction with terminal alkynes yields substituted alkynyl derivatives.
Buchwald-Hartwig Amination: Reaction with amines can replace the bromine with a new nitrogen-based substituent.
Heck Coupling: Reaction with alkenes introduces vinyl groups.
These reactions dramatically expand the chemical space accessible from the this compound scaffold. Copper-catalyzed amination procedures have also proven effective for coupling amines to bromobenzoic acid frameworks, highlighting the utility of transition metal catalysis in derivatizing this ring system. nih.gov
Functional Group Interconversions (FGIs): The existing functional groups can be chemically transformed into others. vanderbilt.edu The carboxylic acid can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be further modified. Another important FGI is the conversion of the carboxylic acid into a nitrile. The corresponding derivative, 4-bromo-2-(isopropylamino)benzonitrile, represents a significant structural and electronic modification of the parent compound. uni.lu The secondary amine can also be a site for further functionalization, such as N-alkylation or N-acylation, to modulate its basicity and steric profile.
Table 2: Examples of Ring Derivatization and Functional Group Interconversions
| Reaction Type | Functional Group Targeted | Reagents | Resulting Functional Group |
|---|---|---|---|
| Suzuki Coupling | C-Br | Ar-B(OH)₂, Pd catalyst, Base | C-Ar (Biaryl) |
| Sonogashira Coupling | C-Br | Terminal alkyne, Pd/Cu catalyst, Base | C-Alkyne |
| Reduction | -COOH | LiAlH₄ or BH₃ | -CH₂OH (Primary Alcohol) |
| Conversion to Nitrile | -COOH | SOCl₂, then NH₃, then dehydration (e.g., P₂O₅) | -C≡N (Nitrile) |
| N-Acylation | >NH | Acetyl chloride, Base | >N-C(O)CH₃ (Amide) |
In drug discovery and materials science, replacing functional groups with isosteres or bioisosteres—substituents with similar steric, electronic, or physicochemical properties—is a key strategy for optimizing molecular properties.
Carboxylic Acid Bioisosteres: The carboxylic acid group is frequently replaced to improve pharmacokinetic profiles or enhance target binding. Common bioisosteres for carboxylic acids include:
Tetrazoles: 5-Substituted-1H-tetrazoles are widely used replacements, as their pKa is similar to that of carboxylic acids (pKa ≈ 4.5–4.9), while offering increased lipophilicity. drughunter.com
Sulfonamides: This group is a classical bioisostere that can mimic the hydrogen-bonding properties of a carboxylic acid but is significantly less acidic (pKa ≈ 9–10). drughunter.com
Acyl Sulfonamides and Hydroxamic Acids: These groups also serve as effective mimics with distinct acidity and coordination properties.
Acidic Heterocycles: Rings such as 5-oxo-1,2,4-oxadiazoles and related thiadiazoles can act as less acidic alternatives to tetrazoles, potentially improving oral absorption. drughunter.com
Non-classical replacements: In specific contexts, groups like cyclohexene (B86901) carboxylic acid or novel spirocyclic systems have been designed to emulate the benzoic acid moiety, providing unique, sp³-rich alternatives to the planar phenyl ring. nih.gov
Table 3: Common Bioisosteric Replacements for the Carboxylic Acid Group
| Bioisostere | Structure | Key Properties |
|---|---|---|
| 5-Substituted-1H-tetrazole | R-CN₄H | Similar acidity (pKa ≈ 4.5-4.9), increased lipophilicity. drughunter.com |
| Sulfonamide | R-SO₂NH₂ | Weaker acid (pKa ≈ 9-10), H-bond donor/acceptor. drughunter.com |
| 5-oxo-1,2,4-oxadiazole | Heterocyclic ring | Less acidic than tetrazoles, potential for improved permeability. drughunter.com |
| Boronic Acid | R-B(OH)₂ | Can act as a bioisostere for carbonyl groups. drughunter.com |
Analytical Profiling of Synthetic Impurities and By-products
The synthesis of this compound and its derivatives can lead to the formation of various impurities and by-products. A thorough analytical profile is essential to ensure the purity and structural integrity of the final compound.
The primary methods for analytical profiling involve a combination of chromatography and spectroscopy.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is the workhorse for assessing purity. It separates the target compound from impurities based on differences in polarity. When coupled with a UV detector, it allows for the quantification of the main peak relative to impurity peaks, providing a percentage purity value.
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the detection capabilities of mass spectrometry. LC-MS is invaluable for identifying impurities by providing the mass-to-charge ratio (m/z) of the separated components, which helps in elucidating their molecular formulas and structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation of the desired product. Furthermore, NMR can detect and help identify impurities, even those that are isomeric to the main compound, by revealing their unique sets of chemical shifts and coupling constants.
Potential impurities in a synthesis could include unreacted starting materials (e.g., 4-bromo-2-fluorobenzoic acid), regioisomers (e.g., substitution at a different position), or by-products from side reactions (e.g., over-alkylation or hydrolysis of derivatives). A comprehensive analytical approach is necessary to detect, identify, and quantify these species.
Table 4: Analytical Techniques for Impurity Profiling
| Technique | Purpose | Types of Impurities Detected |
|---|---|---|
| HPLC-UV | Purity assessment and quantification | Starting materials, by-products with different polarity |
| LC-MS | Impurity identification | Impurities with different mass (e.g., de-brominated, oxidized products) |
| NMR Spectroscopy | Structural confirmation and impurity identification | Isomers, residual solvents, structurally similar by-products |
| Gas Chromatography (GC) | Analysis of volatile components | Residual solvents, volatile starting materials |
Advanced Molecular and Spectroscopic Characterization of 4 Bromo 2 Isopropylamino Benzoic Acid and Its Derivatives
Elucidation of Molecular Structure through High-Resolution Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 4-Bromo-2-(isopropylamino)benzoic acid, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential.
¹H NMR: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. Key expected signals would include those for the aromatic protons, the methine proton of the isopropyl group, the methyl protons of the isopropyl group, the amine proton, and the carboxylic acid proton. The chemical shifts (δ) and coupling constants (J) would provide critical information about the substitution pattern on the benzene (B151609) ring and the conformation of the isopropylamino group.
¹³C NMR: The carbon-13 NMR spectrum would indicate the number of chemically non-equivalent carbon atoms in the molecule. Distinct signals would be expected for the carboxylic acid carbon, the aromatic carbons (both protonated and quaternary), and the carbons of the isopropyl group.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and based on typical chemical shifts for similar functional groups. Actual experimental values may vary.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid (COOH) | 10-13 | 165-175 |
| Aromatic CH | 6.5-8.0 | 110-140 |
| Aromatic C-Br | - | 115-125 |
| Aromatic C-N | - | 140-150 |
| Aromatic C-COOH | - | 125-135 |
| Isopropyl CH | 3.5-4.5 | 45-55 |
| Isopropyl CH₃ | 1.0-1.5 | 20-25 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular formula of this compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The isotopic pattern observed for bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature in the mass spectrum.
Infrared and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), the N-H stretch of the secondary amine (around 3300-3500 cm⁻¹), C-H stretches of the aromatic and alkyl groups, and C-Br stretch in the fingerprint region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds. The aromatic ring vibrations would be expected to give strong signals.
Table 2: Expected Vibrational Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| O-H (Carboxylic Acid) | 2500-3300 (broad) | IR |
| N-H (Amine) | 3300-3500 | IR |
| C-H (Aromatic) | 3000-3100 | IR, Raman |
| C-H (Alkyl) | 2850-3000 | IR, Raman |
| C=O (Carboxylic Acid) | 1680-1720 | IR, Raman |
| C=C (Aromatic) | 1450-1600 | IR, Raman |
| C-N Stretch | 1250-1350 | IR |
Solid-State Structural Analysis by X-ray Crystallography
For a definitive three-dimensional structure in the solid state, single-crystal X-ray crystallography is the gold standard. This technique would provide precise bond lengths, bond angles, and torsion angles, as well as information about the crystal packing and intermolecular interactions such as hydrogen bonding. For a related compound, 4-Bromo-2-hydroxybenzoic acid, X-ray diffraction analysis revealed a nearly planar molecule with intricate hydrogen bonding networks in the crystal lattice. researchgate.net A similar analysis for this compound would be invaluable for understanding its solid-state properties.
Chromatographic and Hyphenated Techniques for Purity and Quantitative Analysis
Chromatographic methods are essential for assessing the purity of this compound and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC) with Advanced Detection
High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating the target compound from impurities. A reverse-phase HPLC method would likely be developed, utilizing a C18 or similar column. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., with formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727).
Advanced detection methods, such as UV-Vis spectrophotometry (monitoring at a wavelength where the compound has strong absorbance) or mass spectrometry (LC-MS), would be coupled with the HPLC system. LC-MS would provide both retention time data for quantification and mass-to-charge ratio information for the identification of the parent compound and any potential impurities. Method validation according to ICH guidelines would be necessary to ensure the method is specific, linear, accurate, precise, and robust for its intended purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile By-products
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds within a sample. In the context of synthesizing this compound, GC-MS is instrumental for quality control, primarily by detecting and identifying volatile by-products, unreacted starting materials, or contaminants from solvents.
The synthesis of this compound typically involves the nucleophilic substitution of a halogen, such as fluorine, from a precursor like 4-Bromo-2-fluorobenzoic acid with isopropylamine (B41738). During this process, several volatile species could be present in the reaction mixture. These may include excess isopropylamine, residual solvents used during the reaction or purification, and potential side-products formed under the reaction conditions.
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. An inert carrier gas (e.g., helium) transports the vaporized sample through a long, thin capillary column. The inner surface of the column is coated with a stationary phase. Compounds in the sample interact differently with this stationary phase based on their boiling points and polarities, causing them to travel through the column at different rates. This separation process results in the elution of individual compounds at distinct retention times.
As each compound exits the GC column, it enters the mass spectrometer. The MS ionizes the molecules, typically causing them to fragment into characteristic patterns. The mass-to-charge ratio (m/z) of these fragments is measured, generating a mass spectrum that serves as a molecular "fingerprint." By comparing the obtained mass spectrum to a library of known spectra, the chemical structure of the compound can be identified.
Potential volatile by-products and impurities in the synthesis of this compound that could be identified by GC-MS are listed in the table below. The retention time and fragmentation patterns would be specific to the GC column and MS conditions used.
Table 1: Potential Volatile Compounds in the Synthesis of this compound Detectable by GC-MS
| Compound Name | Role in Synthesis | Likely Fragmentation Peaks (m/z) |
|---|---|---|
| Isopropylamine | Reactant | 44, 58, 59 |
| 4-Bromo-2-fluorobenzoic acid | Starting Material | 219, 221, 201, 173, 122 |
| Pyridine | Solvent/Catalyst | 79, 52 |
This table is illustrative. Actual fragmentation patterns depend on the specific MS ionization energy and conditions.
By quantifying the levels of these volatile impurities, GC-MS ensures the purity of the final this compound product, which is critical for its application in further research and material synthesis.
Capillary Electrophoresis for Analytical Separations
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. This method is particularly well-suited for the analysis of charged species, including acidic compounds like this compound and its potential ionic impurities or isomers. The technique offers advantages such as high efficiency, short analysis times, and minimal sample consumption. nih.gov
In Capillary Zone Electrophoresis (CZE), the most common mode of CE, a fused-silica capillary is filled with a background electrolyte (BGE) buffer. A sample is introduced at one end, and a high voltage is applied across the capillary. The separation is driven by two main factors: the electrophoretic mobility of the analytes and the electroosmotic flow (EOF) of the BGE. An analyte's electrophoretic mobility is determined by its charge-to-size ratio. For benzoic acid derivatives, the carboxyl group is deprotonated at neutral or basic pH, rendering the molecule negatively charged.
The separation efficiency can be optimized by adjusting parameters such as the pH and concentration of the BGE, the applied voltage, and the capillary temperature. For instance, operating at a pH above the pKa of the carboxylic acids ensures they are fully ionized and migrate towards the anode. The use of additives in the BGE can further enhance separation selectivity.
Table 2: Hypothetical Capillary Electrophoresis Separation of this compound and Related Impurities
| Compound | Structure | Expected Migration Order | Rationale for Separation |
|---|---|---|---|
| 4-Bromobenzoic acid | Br-C₆H₄-COOH | Fastest | Smaller size and higher charge-to-mass ratio compared to the substituted product. |
| This compound | Br-(CH(CH₃)₂NH)-C₆H₃-COOH | Intermediate | Larger size due to the isopropylamino group slows migration relative to the precursor. |
This table represents a hypothetical separation to illustrate the principles of CE. The actual migration order would depend on the specific experimental conditions.
CE is a valuable tool for assessing the purity of this compound, providing complementary information to chromatographic techniques like HPLC and GC-MS.
Thermal and Rheological Characterization for Material Science Contexts
The thermal and rheological properties of this compound are crucial for understanding its behavior in material science applications, such as in the formulation of polymers or as a precursor in melt processing. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the material's thermal stability and phase transitions, while rheometry characterizes its flow and deformation behavior.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For an aromatic carboxylic acid, TGA can reveal its sublimation temperature and decomposition profile. Studies on related compounds like aminobenzoic acids show that they can begin to lose mass through sublimation well before their melting points. akjournals.com The decomposition of the molecule at higher temperatures would be observed as a significant mass loss step.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC analysis can identify the melting point, heat of fusion, and any solid-state phase transitions. For aminobenzoic acid derivatives, DSC curves typically show a sharp endothermic peak corresponding to the melting process. researchgate.net The presence of impurities often leads to a broadening of this peak and a depression of the melting point.
Table 3: Representative Thermal Properties of Aromatic Carboxylic Acids
| Compound | Melting Point (°C) | Decomposition Onset (°C) | Analysis Technique |
|---|---|---|---|
| 4-Aminobenzoic acid | 187-189 | ~200 (post-melting) | DSC/TGA |
| 4-Bromobenzoic acid | 252-254 | > 260 | DSC/TGA |
Data sourced from studies on analogous compounds to illustrate expected thermal behavior. akjournals.comnih.gov
Rheological Characterization
Rheology is the study of the flow of matter, primarily in a liquid state but also as "soft solids". For this compound, rheological properties would be relevant if it were to be used in a molten state or as an additive in a polymer melt. Rheological measurements are typically performed using a rheometer, which can measure properties like viscosity and viscoelastic moduli (G' and G'').
The viscosity of molten aromatic carboxylic acids is dependent on temperature and shear rate. Many complex fluids, including liquid crystals formed by some benzoic acid derivatives, exhibit non-Newtonian behavior, where the viscosity decreases as the shear rate increases (shear-thinning). ijert.org This is due to the alignment of molecules in the direction of flow.
The viscoelastic properties, described by the storage modulus (G', representing elastic behavior) and the loss modulus (G'', representing viscous behavior), provide insight into the material's structure. For instance, in a polymer melt, the addition of a compound like this compound could alter these moduli, indicating changes in the polymer chain interactions.
Table 4: Illustrative Rheological Parameters for Aromatic Acid Systems
| System | Parameter | Value/Behavior | Significance |
|---|---|---|---|
| p-n-Alkoxy Benzoic Acids (in nematic phase) | Viscosity (η) | Shear-thinning | Indicates flow-induced alignment of rod-like molecules. ijert.org |
| Polymer Melt + Carboxylic Acid Additive | Complex Viscosity (η*) | May decrease | Suggests a plasticizing or lubricating effect. |
Understanding these thermal and rheological characteristics is essential for designing processing conditions and predicting the performance of materials incorporating this compound.
Investigations into the Biological Activities and Molecular Mechanisms of 4 Bromo 2 Isopropylamino Benzoic Acid
In vitro Pharmacological and Biochemical Profiling
Comprehensive in vitro studies are foundational to understanding the biological effects of a compound. For 4-bromo-2-(isopropylamino)benzoic acid, data in the following areas are currently unavailable.
Enzyme Inhibition Kinetics and Selectivity Studies
There are no published studies detailing the inhibitory effects of this compound on specific enzymes. Future research would need to identify potential enzyme targets and characterize the kinetics of inhibition (e.g., competitive, non-competitive) to understand its mechanism and potency. Such studies would involve determining key parameters like the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) against a panel of relevant enzymes.
Receptor Ligand Binding Affinities and Modulatory Effects
The affinity of this compound for specific biological receptors has not been documented. Investigating its ability to bind to various receptors, such as G-protein coupled receptors (GPCRs) or nuclear receptors, would be a critical step. These studies would determine the binding affinity (Kₐ) and whether the compound acts as an agonist, antagonist, or allosteric modulator.
Cell-Based Assays for Pathway Activation or Inhibition
Information regarding the effect of this compound on intracellular signaling pathways is not available. Cell-based assays are essential to determine if the compound modulates key pathways involved in cellular processes like proliferation, inflammation, or apoptosis. Techniques such as reporter gene assays or Western blotting would be required to assess the activation or inhibition of specific signaling cascades.
Cytotoxicity and Antiproliferative Activity in Cell Lines (as a research tool)
While the antiproliferative activity of various other substituted benzoic acid derivatives has been explored, specific data for this compound is absent from the scientific literature. To assess its potential as a research tool, its cytotoxic and antiproliferative effects would need to be evaluated against a diverse panel of human cancer cell lines. This would involve determining IC₅₀ values to quantify its potency.
Table 1: Hypothetical Data on Antiproliferative Activity of this compound (Note: This table is for illustrative purposes only, as no experimental data is currently available.)
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| MCF-7 | Breast Cancer | Data not available |
| A549 | Lung Cancer | Data not available |
| HeLa | Cervical Cancer | Data not available |
In vivo Preclinical Efficacy and Pharmacodynamic Assessments in Animal Models
Following comprehensive in vitro characterization, the evaluation of a compound's effects in a living organism is a crucial next step.
Evaluation in Disease-Specific Animal Models
There are no published reports on the in vivo efficacy of this compound in any animal models of disease. Future preclinical studies would be necessary to investigate its potential therapeutic effects in relevant models, such as xenograft models for cancer research or inflammatory models for autoimmune diseases. Such studies would also assess the compound's pharmacodynamic effects, linking its concentration in the body to a biological response.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
Biomarker Modulation and Physiological Response Assessment
There is currently no specific, publicly available scientific data detailing the modulation of biomarkers or the assessment of physiological responses following exposure to this compound. Research in this area is essential to understand the compound's potential effects on biological systems. Future studies would need to identify and quantify relevant biomarkers to characterize its physiological impact.
Elucidation of Molecular Mechanisms of Action
The molecular mechanisms of action for this compound remain largely uncharacterized in published scientific literature. A thorough understanding of its mechanism would require a multi-faceted approach, including the identification of its molecular targets and an analysis of its interactions at the cellular and subcellular levels.
Identification and Validation of Molecular Targets
Specific molecular targets of this compound have not been identified in the available scientific literature. The process of target identification and validation is a critical first step in understanding a compound's biological activity. Techniques such as affinity chromatography, genetic screening, and computational modeling would be necessary to pinpoint its direct molecular partners.
Analysis of Protein-Ligand Interactions and Binding Sites
Without identified molecular targets, a detailed analysis of protein-ligand interactions and binding sites for this compound is not possible at this time. Structural biology techniques, such as X-ray crystallography and NMR spectroscopy, alongside computational docking simulations, are typically employed to visualize and understand these interactions. Such studies would provide insight into the specific amino acid residues involved in binding and the nature of the chemical interactions, which is fundamental to explaining the compound's mechanism of action.
Transcriptomic and Proteomic Analysis of Cellular Responses
No transcriptomic or proteomic studies on the cellular responses to this compound have been found in the public domain. These analyses, which respectively measure changes in RNA transcripts and proteins, are powerful tools for understanding the broader impact of a compound on cellular pathways and networks. Such data would reveal which genes and proteins are up- or down-regulated upon treatment, offering a global view of the cellular machinery affected by the compound.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Bromo 2 Isopropylamino Benzoic Acid Analogues
Delineation of Key Pharmacophoric Elements and Their Contributions to Activity
Currently, there is no published research that specifically identifies the key pharmacophoric elements of 4-Bromo-2-(isopropylamino)benzoic acid and their individual contributions to any particular biological activity. In general, for a molecule of this nature, the core pharmacophoric features would likely include:
The Carboxylic Acid Group: This group is often crucial for forming ionic interactions or hydrogen bonds with biological targets.
The Aromatic Ring: This provides a rigid scaffold for the appended functional groups.
The Isopropylamino Group: The size, shape, and basicity of this group can play a significant role in target binding and selectivity.
The Bromo Substituent: This halogen atom can influence the electronic properties of the ring and participate in halogen bonding or hydrophobic interactions.
Without specific biological data, any discussion of the precise contributions of these elements remains speculative.
Impact of Substituent Variations on Potency, Selectivity, and Biological Profile
Table 1: Hypothetical Data Table for SAR Analysis of this compound Analogues
| Compound ID | R1 (at C4) | R2 (at C2) | Biological Activity (IC50, µM) | Selectivity vs. Target X |
|---|---|---|---|---|
| Target | Br | -NH-iPr | Data Not Available | Data Not Available |
| Analogue 1 | Cl | -NH-iPr | Data Not Available | Data Not Available |
| Analogue 2 | I | -NH-iPr | Data Not Available | Data Not Available |
| Analogue 3 | Br | -NH-Et | Data Not Available | Data Not Available |
Rational Design Principles for Optimizing this compound Derivatives
The absence of a known biological target and associated SAR data for this compound means that no specific rational design principles for its optimization have been described in the literature. The process of rational drug design is contingent on understanding the interaction between a ligand and its target. Should a biological activity for this scaffold be identified, future rational design efforts would likely focus on modifying the substituents to enhance target engagement, improve pharmacokinetic properties, and reduce off-target effects.
Exploration of Structure-Metabolism Relationships (SMR) in Preclinical Contexts
There are no specific preclinical studies on the structure-metabolism relationships of this compound. General metabolic pathways for substituted benzoic acids often involve conjugation of the carboxylic acid group (e.g., glucuronidation or amino acid conjugation) and potential oxidation of the aromatic ring or alkyl substituents. However, the specific metabolic fate of this compound and how its structure influences its metabolic stability and the formation of metabolites have not been experimentally determined.
Computational Chemistry and Theoretical Modeling of 4 Bromo 2 Isopropylamino Benzoic Acid
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a protein receptor, to form a stable complex. This method is crucial for understanding the interactions that drive biological activity. For derivatives of aminobenzoic acid, a common target for docking studies is acetylcholinesterase (AChE), an enzyme critical in the regulation of the neurotransmitter acetylcholine. nih.gov
In a hypothetical docking study of 4-Bromo-2-(isopropylamino)benzoic acid with human AChE, the compound would be positioned within the enzyme's active site. The binding affinity, often expressed as a docking score in kcal/mol, would be calculated. Key interactions would likely involve:
Hydrogen Bonding: The carboxylic acid group is a prime candidate for forming hydrogen bonds with amino acid residues in the active site, such as tyrosine or serine. researchgate.net
Hydrophobic Interactions: The benzene (B151609) ring and the isopropyl group would likely engage in hydrophobic interactions with nonpolar residues within the enzyme's gorge.
Halogen Bonding: The bromine atom could form a halogen bond, a specific type of non-covalent interaction, with a Lewis basic site on a protein residue.
Molecular dynamics (MD) simulations could then be employed to study the stability of the docked ligand-protein complex over time. An MD simulation would track the movements of every atom in the system, providing insights into the flexibility of the ligand in the binding pocket and the persistence of the key interactions identified in the docking study. A stable complex over a simulation of several nanoseconds would suggest that this compound is a viable candidate for inhibiting the target protein. Studies on similar substituted benzoic acid derivatives targeting anti-apoptotic proteins like Mcl-1 have also highlighted the importance of hydrophobic pocket occupancy and hydrogen bonding with key residues such as Arginine. nih.gov
| Interaction Type | Molecular Group (Ligand) | Potential Interacting Residue (Protein) | Estimated Binding Energy Contribution |
|---|---|---|---|
| Hydrogen Bond | Carboxylic Acid (-COOH) | Tyrosine, Serine | High |
| Hydrophobic | Isopropyl Group | Leucine, Isoleucine | Moderate |
| π-π Stacking | Benzene Ring | Tryptophan, Phenylalanine | Moderate |
| Halogen Bond | Bromo Group | Carbonyl Oxygen of Backbone | Low to Moderate |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. researchgate.net These calculations provide a deep understanding of the molecule's stability, reactivity, and spectroscopic properties. For this compound, DFT calculations using a basis set like B3LYP/6-311++G(d,p) would be standard. researchgate.net
Key parameters derived from these calculations include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions show positive potential (electron-poor), prone to nucleophilic attack. For this compound, the oxygen atoms of the carboxylic acid would show a strong negative potential.
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Electron-donating ability |
| LUMO Energy | ~ -1.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap | ~ 5.0 eV | Chemical stability and reactivity |
| Dipole Moment | ~ 3.0 - 4.0 Debye | Molecular polarity |
Quantitative Structure-Activity Relationship (QSAR) and QSAR-3D Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. For a class of compounds like aminobenzoic acid derivatives, a 3D-QSAR study could be highly informative. ufms.br
Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D-QSAR models. These methods generate 3D contour maps that visualize the regions where modifications to the molecular structure would likely enhance or diminish biological activity. researchgate.net
CoMFA: This method calculates steric and electrostatic fields around a set of aligned molecules. The resulting contour maps would indicate, for instance, that a bulky group (like the isopropyl group) is favorable in a certain region (green contour) or that a negatively charged group (like the carboxylate) is preferred elsewhere (red contour).
CoMSIA: In addition to steric and electrostatic fields, CoMSIA also evaluates hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields. For this compound, the model might show that a hydrophobic substituent is favored near the bromine atom's position, while a hydrogen-bond acceptor is crucial at the carboxylic acid position. ufms.br
Such models, developed for p-aminobenzoic acid derivatives as acetylcholinesterase inhibitors, have shown high predictive power (Q² > 0.7, R² > 0.9), indicating their reliability for guiding the design of new, more potent analogs. ufms.br The analysis would highlight that the hydrophobic and electrostatic fields are the primary governors of bioactivity for this class of compounds. researchgate.net
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
The success of a drug candidate is highly dependent on its ADME properties. In silico tools can predict these properties early in the drug discovery process, saving time and resources. nih.gov Various computational models, often available through web servers like SwissADME, are used to estimate these parameters for this compound. eijppr.com
Key predicted ADME properties include:
Lipinski's Rule of Five: This rule assesses drug-likeness based on molecular weight (< 500 Da), logP (≤ 5), hydrogen bond donors (≤ 5), and hydrogen bond acceptors (≤ 10). This compound is expected to comply with these rules.
Gastrointestinal (GI) Absorption: The model would predict high GI absorption, a prerequisite for orally administered drugs.
Blood-Brain Barrier (BBB) Permeation: The prediction would indicate whether the compound is likely to cross the BBB and act on the central nervous system (CNS).
Cytochrome P450 (CYP) Inhibition: The model would predict potential interactions with key metabolic enzymes like CYP2D6 or CYP3A4, which is crucial for assessing potential drug-drug interactions.
Topological Polar Surface Area (TPSA): TPSA is correlated with drug permeability and transport. A value below 140 Ų is generally considered favorable for good oral bioavailability.
| Property | Predicted Value/Descriptor | Implication |
|---|---|---|
| Molecular Weight | 258.11 g/mol | Complies with Lipinski's Rule |
| LogP (Lipophilicity) | ~ 3.2 | Good balance for permeability and solubility |
| TPSA | ~ 49.5 Ų | Good oral bioavailability predicted |
| GI Absorption | High | Suitable for oral administration |
| BBB Permeant | Yes | Potential for CNS activity |
| Lipinski's Violations | 0 | Good drug-likeness profile |
Conformational Analysis and Energy Minimization Studies
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. For this compound, the key flexible bonds are the C-N bond of the isopropylamino group and the C-C bond connecting the carboxylic acid to the benzene ring. rsc.org
Computational methods are used to perform a systematic search of the conformational space. This involves rotating the flexible bonds and calculating the potential energy of each resulting conformation. The structures are then subjected to geometry optimization or energy minimization to find the nearest local energy minimum on the potential energy surface. researchgate.net
Future Research Directions and Advanced Applications of 4 Bromo 2 Isopropylamino Benzoic Acid
Role as a Privileged Scaffold in Novel Chemical Entity Discovery
Currently, 4-Bromo-2-(isopropylamino)benzoic acid is not documented as a "privileged scaffold." Privileged structures are molecular frameworks that demonstrate the ability to bind to a range of different biological targets. mdpi.com This versatility makes them highly valuable in drug discovery for developing new biologically active molecules. mdpi.com Scaffolds like diaryl ether, indole, and benzisoxazole are well-established examples, forming the basis for numerous approved drugs due to their favorable drug-like properties and ability to be chemically modified to interact with diverse protein families. mdpi.comnih.gov
For this compound to be considered a privileged scaffold, future research would need to demonstrate that a library of its derivatives can bind to multiple, unrelated biological targets. This would involve synthesizing a diverse collection of analogs and screening them against various receptors, enzymes, and ion channels to identify polypharmacology.
Development as a Chemical Biology Probe for Mechanistic Investigations
There is no current research indicating the development of this compound as a chemical biology probe. Chemical probes are potent, selective, and well-characterized small molecules used to study biological processes and validate drug targets. nih.gov The development of such a tool from the this compound scaffold would require significant optimization.
A successful chemical probe derived from this scaffold would need to exhibit high affinity for a specific biological target, possess selectivity over other related targets, and demonstrate activity in cellular or in vivo models. nih.gov The process would involve iterative cycles of chemical synthesis and biological testing to enhance potency and selectivity, alongside the development of a structurally similar but inactive control compound to help validate its on-target effects.
Exploration of Prodrug and Covalent Inhibitor Strategies
The application of prodrug or covalent inhibitor strategies to this compound has not been reported in scientific literature.
Prodrug Strategies: A prodrug is an inactive or less active compound that is converted into a pharmacologically active drug within the body. ijpcbs.com This approach is often used to overcome issues with a drug's physicochemical properties, such as poor solubility or instability. ijpcbs.comnih.gov For instance, if a derivative of this compound were found to be biologically active but poorly soluble, its carboxylic acid group could be esterified to create a more soluble prodrug that would be cleaved by metabolic enzymes in vivo to release the active parent compound. nih.gov
Covalent Inhibitor Strategies: Covalent inhibitors form a stable, covalent bond with their target protein, which can lead to enhanced potency and a prolonged duration of action. nih.gov This strategy often involves incorporating a reactive electrophilic group, or "warhead," into the molecule that can react with a nucleophilic amino acid residue (like cysteine) in the target's binding site. rsc.orgsemanticscholar.org Future research could explore modifying the this compound structure with a suitable reactive group to develop a targeted covalent inhibitor for a specific protein of interest.
Integration into High-Throughput Screening Libraries and Fragment-Based Drug Discovery
There is no specific information available detailing the inclusion of this compound in high-throughput screening (HTS) or fragment-based drug discovery (FBDD) campaigns.
High-Throughput Screening (HTS): HTS involves the rapid, automated testing of large collections of compounds (libraries) to identify "hits" that modulate a specific biological target. These libraries are designed for structural diversity and drug-like properties. The inclusion of this compound or its derivatives in such libraries would depend on its structural uniqueness and physicochemical properties aligning with the library's design principles.
Fragment-Based Drug Discovery (FBDD): FBDD is an approach that screens smaller, lower molecular weight compounds known as fragments. nih.gov These fragments typically have weaker binding affinities but can be highly efficient binders for their size. nih.govnih.gov Once identified, fragments serve as starting points for building more potent, drug-like molecules through strategies like fragment growing, linking, or merging. nih.gov The molecular size and complexity of this compound itself may exceed typical "rule of three" guidelines for fragments, but its core structure could potentially be deconstructed to generate smaller fragments for inclusion in FBDD libraries.
Emerging Methodologies and Interdisciplinary Approaches in the Study of this compound
Specific advanced methodologies applied to this compound are not detailed in the available literature. However, interdisciplinary approaches are common for characterizing and optimizing novel chemical entities.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-bromo-2-(isopropylamino)benzoic acid, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Start with bromination of toluenes or isobenzofuranones under flow photochemical conditions to generate brominated intermediates (e.g., x-bromo-y-formylbenzoic acids) .
- Step 2 : Introduce the isopropylamino group via nucleophilic substitution or reductive amination. Alkylation under basic conditions (e.g., K₂CO₃ in DMF) is effective for attaching the isopropyl group .
- Step 3 : Optimize solvent systems to avoid toxic solvents like CCl₄; alternatives include acetonitrile or ethyl acetate .
- Yield Factors : Temperature (60–80°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for bromine reagents) significantly impact purity and yield .
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodology :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal diffraction.
- Refinement : Employ SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks .
- Validation : Cross-validate with spectroscopic data (NMR, IR) to confirm substituent positions and hydrogen bonding motifs .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
- Methodology :
- Liquid-Liquid Extraction : Use dichloromethane/water (1:1) to separate organic and aqueous phases.
- Column Chromatography : Employ silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) as eluent .
- Recrystallization : Dissolve in hot ethanol (80°C) and cool slowly to obtain high-purity crystals (>98% by HPLC) .
Q. What safety protocols are critical for handling this compound in the lab?
- Guidelines :
- Ventilation : Use fume hoods to prevent inhalation of brominated vapors.
- First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, irrigate with saline solution .
- Storage : Keep in amber vials at 2–8°C to prevent photodegradation .
Advanced Research Questions
Q. How can conflicting spectroscopic and crystallographic data for this compound derivatives be reconciled?
- Analysis Framework :
- Case Study : If NMR suggests a planar aromatic ring but crystallography shows puckering, re-examine intermolecular forces (e.g., halogen bonding) that distort the structure .
- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical and experimental bond angles .
Q. What strategies optimize regioselectivity in bromination reactions for synthesizing this compound precursors?
- Experimental Design :
- Catalytic Systems : Use Lewis acids like FeBr₃ to direct bromination to the para position .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at the desired position .
- Monitoring : Track reaction progress via TLC (Rf = 0.5 in ethyl acetate/hexane) to isolate intermediates before side reactions occur .
Q. How does the isopropylamino group influence the bioactivity of this compound in enzyme inhibition studies?
- Mechanistic Insights :
- Binding Assays : Perform fluorescence quenching experiments to measure interactions with target enzymes (e.g., kinases).
- SAR Analysis : Compare IC₅₀ values of analogs (e.g., methyl vs. isopropyl substituents) to identify steric and electronic effects .
Q. What are the limitations of using mass spectrometry (MS) for characterizing this compound degradation products?
- Technical Challenges :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
